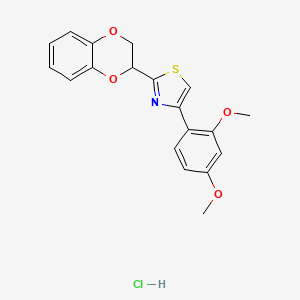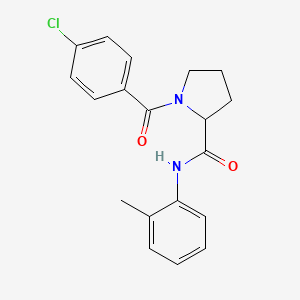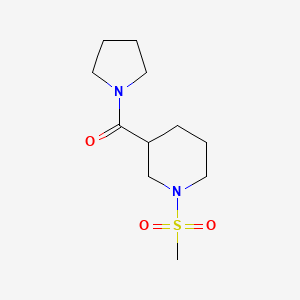
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that belongs to the family of isoxazole derivatives. It is commonly referred to as isoxadifen-ethyl and is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its ability to bind to estrogen receptors and block their activity. This leads to a decrease in the expression of estrogen-responsive genes and a reduction in the effects of estrogen on the body. This mechanism is similar to that of other antiestrogenic compounds such as tamoxifen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide are largely related to its antiestrogenic activity. It has been shown to reduce the growth of estrogen-responsive breast cancer cells and to prevent bone loss in animal models of osteoporosis. It has also been shown to have anti-inflammatory effects and to improve cardiovascular health in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is its specificity for estrogen receptors. This allows researchers to investigate the effects of estrogen on various physiological processes without the confounding effects of other compounds. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is its potential use as a therapeutic agent for breast cancer and osteoporosis. Another area of interest is its effects on the immune system and its potential use in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that has been extensively used in scientific research for its unique properties and applications. Its antiestrogenic activity makes it a useful tool for studying the role of estrogen in various physiological processes. While there are limitations to its use, the potential applications of this compound are vast, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 2-chloro-5-methylphenol with ethyl 3-amino-4,5-dihydroisoxazole-5-carboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research for its unique properties. It has been shown to have antiestrogenic activity, which makes it a useful tool for studying the role of estrogen in various physiological processes. It has also been used to investigate the effects of estrogen on the immune system, bone metabolism, and cardiovascular health.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-4-5-11(15)12(6-8)19-10(3)14(18)16-13-7-9(2)20-17-13/h4-7,10H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXVZJUGDQERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)


![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)
![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)
